molecular formula C12H15N3 B2630663 1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile CAS No. 2097873-45-3

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B2630663
CAS RN: 2097873-45-3
M. Wt: 201.273
InChI Key: UORBWVLRQOSGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound that is used in scientific research . Its unique properties make it a valuable tool in developing new drugs and understanding biological processes.


Synthesis Analysis

The synthesis of piperidine derivatives, which include “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, has been a significant area of research. The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient route for the synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .


Molecular Structure Analysis

The molecular formula of “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is C12H15N3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, making this compound potentially useful in the design and synthesis of new pharmaceuticals .

Biological and Pharmacological Activity

Piperidine derivatives have been studied for their biological and pharmacological activity . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as a clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Organic Chemistry Research

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, is an important task of modern organic chemistry . This compound could be used in research to develop new methods of synthesis .

Nitric Oxide Synthase Inhibition

This compound has potential interactions with nitric oxide synthase, both inducible and endothelial . This suggests potential applications in research related to these enzymes and the physiological processes they are involved in .

Material Science

Given the structural complexity and unique properties of piperidine derivatives, “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in material science research . It could be used in the development of new materials with desired properties .

Chemical Synthesis

“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” could be used in chemical synthesis as a building block. Its unique structure could be leveraged to synthesize other complex molecules.

Safety and Hazards

The safety data sheet for a similar compound, Piperidine-4-carbonitrile, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-2-5-14-12(8-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORBWVLRQOSGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

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